Vanin-1-IN-2

Description

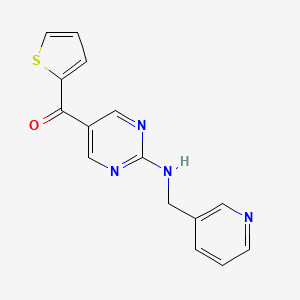

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N4OS |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

[2-(pyridin-3-ylmethylamino)pyrimidin-5-yl]-thiophen-2-ylmethanone |

InChI |

InChI=1S/C15H12N4OS/c20-14(13-4-2-6-21-13)12-9-18-15(19-10-12)17-8-11-3-1-5-16-7-11/h1-7,9-10H,8H2,(H,17,18,19) |

InChI Key |

XXQGGYNRNJTVTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C(C=N2)C(=O)C3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

Vanin-1-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, plays a pivotal role in regulating oxidative stress and inflammation. Its pantetheinase activity catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. This function places Vanin-1 at a critical intersection of metabolic and inflammatory pathways, making it a compelling target for therapeutic intervention in a range of disorders, including inflammatory bowel disease (IBD). Vanin-1-IN-2 has emerged as a potent inhibitor of this enzyme, offering a valuable tool for both research and potential drug development. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its biochemical activity, its impact on key signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of Pantetheinase Activity

The primary mechanism of action of this compound is the direct inhibition of the pantetheinase activity of Vanin-1. By blocking the active site of the enzyme, this compound prevents the hydrolysis of pantetheine. This leads to a reduction in the production of pantothenic acid and, more critically, the biologically active aminothiol, cysteamine.

The discovery of this compound is part of a broader effort to develop potent and selective inhibitors of Vanin-1. It belongs to a series of pyrimidine carboxamides designed to improve upon earlier classes of inhibitors.[1][2]

Quantitative Inhibitory Activity

The potency of this compound and other key inhibitors is summarized in the table below. This data highlights the nanomolar efficacy of these compounds against human and murine Vanin-1.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Human Vanin-1 | 162 | [3] |

| PFI-653 (Vanin-1-IN-1) | Human Recombinant Vanin-1 | 6.85 | [4][5] |

| PFI-653 (Vanin-1-IN-1) | Human Plasma Vanin-1 | 9.0 | |

| PFI-653 (Vanin-1-IN-1) | Mouse Recombinant Vanin-1 | 24.5 | |

| PFI-653 (Vanin-1-IN-1) | Mouse Plasma Vanin-1 | 53.4 | |

| RR6 | Recombinant Vanin-1 | 540 | |

| RR6 | Human Serum Pantetheinase | 40 | |

| RR6 | Rat Serum Pantetheinase | 87 |

Impact on Key Signaling Pathways

The inhibition of Vanin-1 by this compound has significant downstream effects on cellular signaling, primarily through the modulation of the PPAR-γ and Akt pathways. These pathways are intricately linked to inflammation, oxidative stress, and metabolism.

Regulation of the PPAR-γ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial anti-inflammatory role. Vanin-1 activity, through the production of cysteamine, has been shown to antagonize PPAR-γ. By inhibiting Vanin-1, this compound effectively removes this suppressive effect, leading to enhanced PPAR-γ activity. This, in turn, helps to mitigate inflammatory responses.

The proposed mechanism involves the following steps:

-

Vanin-1 Inhibition: this compound blocks the pantetheinase activity of Vanin-1.

-

Reduced Cysteamine: This leads to decreased levels of cysteamine.

-

PPAR-γ Activation: The reduction in cysteamine alleviates the antagonism of PPAR-γ, allowing for its activation.

-

Anti-inflammatory Effects: Activated PPAR-γ translocates to the nucleus and regulates the transcription of genes involved in inflammation, leading to a reduction in pro-inflammatory mediators.

Modulation of the Akt Signaling Pathway in Hepatic Gluconeogenesis

Vanin-1 has been identified as a key activator of hepatic gluconeogenesis, the process of generating glucose in the liver. This effect is mediated through the regulation of the Akt signaling pathway. Overexpression of Vanin-1 leads to a reduction in phosphorylated Akt, a key molecule in the insulin signaling pathway that normally suppresses gluconeogenesis.

By inhibiting Vanin-1, this compound can potentially restore Akt phosphorylation, thereby suppressing hepatic glucose production. This suggests a therapeutic potential for Vanin-1 inhibitors in metabolic diseases such as type 2 diabetes.

The signaling cascade is as follows:

-

Vanin-1 Inhibition: this compound inhibits Vanin-1 activity.

-

Akt Phosphorylation: This leads to an increase in the phosphorylation of Akt.

-

Suppression of Gluconeogenesis: Phosphorylated Akt inhibits the expression of key gluconeogenic genes, such as G6Pase and PEPCK, leading to reduced hepatic glucose output.

Experimental Protocols

In Vitro Pantetheinase Activity Assay

This assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound. It typically utilizes a fluorogenic substrate that, upon cleavage by Vanin-1, releases a fluorescent molecule.

Materials:

-

Recombinant human Vanin-1 enzyme

-

Fluorogenic substrate (e.g., a pantetheine analog linked to 7-amino-4-methylcoumarin [AMC] or 7-amino-4-trifluoromethylcoumarin)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing DTT, BSA, and a non-ionic detergent like Brij-35)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the microtiter plate.

-

Enzyme Addition: Add the Vanin-1 enzyme solution to each well at a predetermined final concentration.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC) over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

In Vivo TNBS-Induced Colitis Model

This animal model is widely used to evaluate the efficacy of anti-inflammatory compounds in the context of IBD. Trinitrobenzene sulfonic acid (TNBS) induces a T-cell-mediated immune response in the colon that mimics aspects of Crohn's disease.

Animals:

-

Male BALB/c mice (or other appropriate strain)

Materials:

-

TNBS solution (in ethanol)

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle)

-

Anesthesia

-

Catheters for intrarectal administration

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week.

-

Induction of Colitis:

-

Anesthetize the mice.

-

Slowly administer TNBS solution intrarectally using a catheter.

-

Keep the mice in a head-down position for a short period to ensure retention of the TNBS solution.

-

-

Treatment:

-

Administer this compound or vehicle control to respective groups of mice at a predetermined dose and schedule (e.g., daily oral gavage or subcutaneous injection). Treatment can be prophylactic (starting before TNBS administration) or therapeutic (starting after).

-

-

Monitoring:

-

Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 3-7 for acute models), euthanize the mice.

-

Excise the colon and measure its length and weight.

-

Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.

-

Colon tissue can also be used for myeloperoxidase (MPO) activity assays to quantify neutrophil infiltration and for cytokine analysis (e.g., ELISA or qPCR).

-

Conclusion

This compound is a potent and specific inhibitor of Vanin-1 pantetheinase activity. Its mechanism of action extends beyond simple enzyme inhibition to the modulation of critical signaling pathways involved in inflammation and metabolism, namely the PPAR-γ and Akt pathways. The detailed experimental protocols provided herein serve as a guide for the further investigation and characterization of this compound and other related inhibitors. The continued exploration of this compound and its mechanism of action holds significant promise for the development of novel therapeutics for inflammatory and metabolic diseases.

References

The Biological Activity of Vanin-1 and its Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes.[1][2][3] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2][4] This enzymatic activity places Vanin-1 at the crossroads of coenzyme A biosynthesis, redox homeostasis, and inflammatory signaling. Consequently, Vanin-1 has emerged as a promising therapeutic target for a range of disorders, including inflammatory bowel disease, diabetes, and certain cancers. This technical guide provides a comprehensive overview of the biological activity of Vanin-1, the mechanism of its inhibitors, and the experimental methodologies used to assess its function.

Vanin-1: Mechanism of Action and Biological Role

Vanin-1's primary function is the enzymatic conversion of pantetheine. The products of this reaction, pantothenic acid and cysteamine, have significant downstream biological effects.

-

Pantothenic Acid (Vitamin B5): A vital precursor for the synthesis of Coenzyme A (CoA), which is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids.

-

Cysteamine: A potent aminothiol that can influence the cellular redox state. At physiological concentrations, it can act as an antioxidant. However, at higher concentrations, it can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) synthesis, thereby potentially increasing oxidative stress.

The dual nature of cysteamine's effects highlights the complex role of Vanin-1 in maintaining cellular homeostasis. Dysregulation of Vanin-1 activity has been linked to increased oxidative stress and inflammation.

Signaling Pathways Involving Vanin-1

Vanin-1 is implicated in several signaling pathways, often in a context- and tissue-specific manner.

-

Oxidative Stress and Inflammation: Vanin-1 expression is often upregulated in response to pro-inflammatory stimuli and oxidative stress. It can antagonize the anti-inflammatory activity of peroxisome proliferator-activated receptor-gamma (PPARγ).

-

Hepatic Gluconeogenesis: In the liver, Vanin-1 expression is induced during fasting and in states of insulin resistance. It promotes hepatic glucose production by modulating the Akt signaling pathway.

-

Cell Migration: Vanin-1 was initially identified for its role in the migration of bone marrow cells to the thymus.

Below is a simplified representation of the core Vanin-1 enzymatic pathway.

Caption: Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid and cysteamine, impacting CoA synthesis and redox balance.

Pharmacological Inhibition of Vanin-1

The development of specific Vanin-1 inhibitors has been crucial for elucidating its biological functions and for its validation as a therapeutic target.

Quantitative Data for Vanin-1 Inhibitors

While information on a specific compound named "Vanin-1-IN-2" is not publicly available, data for other well-characterized inhibitors have been reported.

| Inhibitor | Target Species | IC50 | Assay Type | Reference |

| RR6 | Human | 0.54 µM | Enzymatic | |

| Unnamed Inhibitor | Human | 3.4 nM | Biochemical | |

| Unnamed Inhibitor | Mouse | 1.5 nM | Biochemical | |

| example 25 [WO2018228934] | Human | 0.1 nM | Mass Spectrometry |

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Experimental Protocols

The study of Vanin-1 biological activity involves a variety of in vitro and in vivo experimental approaches.

In Vitro Vanin-1 Activity Assay

This protocol describes a common method to measure the enzymatic activity of Vanin-1 in tissue homogenates or cell lysates.

Principle: This assay utilizes a fluorogenic substrate, pantothenate-AMC (7-amino-4-methylcoumarin), which upon cleavage by Vanin-1, releases the fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the Vanin-1 activity.

Materials:

-

Tissue homogenate or cell lysate

-

Pantothenate-AMC substrate

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)

-

96-well or 384-well microplate (black, clear bottom)

-

Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

-

Prepare tissue homogenates or cell lysates in a suitable buffer.

-

Add a known amount of protein from the homogenate or lysate to the wells of the microplate.

-

Initiate the reaction by adding the pantothenate-AMC substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a set period (e.g., 30 minutes).

-

Calculate the rate of reaction (change in fluorescence over time).

-

For inhibitor studies, pre-incubate the enzyme source with various concentrations of the inhibitor before adding the substrate.

Below is a workflow diagram for a typical in vitro Vanin-1 inhibitor screening experiment.

Caption: Workflow for determining the potency of a Vanin-1 inhibitor using a fluorescence-based assay.

In Vivo Models

Animal models are essential for understanding the physiological and pathological roles of Vanin-1 and for evaluating the efficacy of its inhibitors.

-

Vanin-1 Knockout Mice (Vnn1-/-): These mice lack the Vanin-1 gene and are a valuable tool for studying the consequences of its absence in various disease models. For instance, Vnn1-/- mice have shown increased resistance to oxidative stress.

-

Disease Models:

-

Colitis: Chemical-induced colitis models (e.g., using TNBS or DSS) are used to assess the role of Vanin-1 in intestinal inflammation.

-

Diabetes and Metabolic Syndrome: High-fat diet-induced obesity and genetic models of diabetes (e.g., db/db mice) are employed to study Vanin-1's role in hepatic gluconeogenesis and insulin resistance.

-

Kidney Disease: Models of acute kidney injury (e.g., ischemia-reperfusion) and chronic kidney disease are used to investigate the function of Vanin-1 in the kidney.

-

Experimental Procedure (General):

-

Select the appropriate animal model.

-

Administer the Vanin-1 inhibitor through a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Induce the disease pathology.

-

Monitor relevant physiological and biochemical parameters (e.g., blood glucose, inflammatory markers, kidney function markers).

-

At the end of the study, collect tissues for histological analysis, gene expression studies, and measurement of Vanin-1 activity.

Conclusion

Vanin-1 is a multifaceted enzyme with significant implications for cellular metabolism, oxidative stress, and inflammation. The development of potent and selective inhibitors has provided valuable tools to probe its biological functions and has highlighted its potential as a therapeutic target. Further research into the tissue-specific roles of Vanin-1 and the continued development of novel inhibitors will be crucial for translating our understanding of Vanin-1 biology into new therapeutic strategies.

References

- 1. Vanin 1 Gene Role in Modulation of iNOS/MCP-1/TGF-β1 Signaling Pathway in Obese Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vanin 1: Its Physiological Function and Role in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]

The Function of Vanin-1-IN-2: A Technical Guide to a Potent Vanin-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in various physiological and pathological processes. It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[1][2][3][4] This enzymatic activity places Vanin-1 at the crossroads of coenzyme A metabolism, oxidative stress regulation, and inflammatory signaling.[5] Elevated Vanin-1 activity has been implicated in a range of diseases, including inflammatory bowel disease, making it a compelling target for therapeutic intervention. Vanin-1-IN-2 is a potent and selective small molecule inhibitor of Vanin-1, belonging to a series of pyrimidine carboxamides developed for the therapeutic modulation of this enzyme. This guide provides an in-depth technical overview of the function of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it influences.

Core Function and Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the Vanin-1 enzyme. By binding to the active site of Vanin-1, it blocks the hydrolysis of its natural substrate, pantetheine. This inhibition leads to a reduction in the production of pantothenic acid and, more significantly, cysteamine. The downstream effects of this compound are primarily mediated by the reduction of cysteamine levels, which in turn modulates oxidative stress and inflammatory pathways.

Data Presentation: Quantitative Analysis of Vanin-1 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant inhibitors, providing a comparative overview of their potency and selectivity.

| Compound | Target | Assay Type | IC50 | Ki | Selectivity | Reference |

| This compound | Human Vanin-1 | Biochemical (Fluorescent Substrate) | 162 nM | N/A | N/A | |

| RR6 | Recombinant Vanin-1 | Biochemical | 540 nM | N/A | Selective for Vanin-1 | |

| Human Serum Pantetheinase | Biochemical | 40 nM | N/A | |||

| Bovine Serum Pantetheinase | Biochemical | 41 nM | N/A | |||

| Rat Serum Pantetheinase | Biochemical | 87 nM | N/A | |||

| BI-4122 | Human Vanin-1 | Biochemical | 0.3 nM | N/A | Favorable selectivity against a panel of 268 kinases and 68 other enzymes/receptors | |

| Human Vanin-2 | Biochemical | 1.5 nM | N/A | |||

| Human Whole Blood | Cell-based | 2 nM | N/A | |||

| OMP-7 (Vanin-1-IN-3) | Vanin-1 | Biochemical | 38 nM | N/A | N/A | |

| X-17 | Vanin-1 | Protein, Cell, and Tissue-based | Potent Inhibition | N/A | N/A |

N/A: Not Available in the cited sources.

Signaling Pathways Modulated by Vanin-1 Inhibition

The inhibition of Vanin-1 by molecules like this compound has significant downstream effects on key cellular signaling pathways, primarily related to oxidative stress and inflammation.

Vanin-1 and Oxidative Stress

Vanin-1 activity is intrinsically linked to cellular redox homeostasis. The product of pantetheine hydrolysis, cysteamine, can be oxidized to cystamine, which inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis. By inhibiting Vanin-1, this compound reduces cysteamine production, thereby relieving the inhibition of γ-GCS and leading to increased cellular GSH levels. This enhancement of the primary cellular antioxidant defense system contributes to increased resistance to oxidative stress.

Caption: Vanin-1's role in oxidative stress modulation.

Vanin-1, PPARγ, and NF-κB Signaling in Inflammation

Vanin-1 plays a significant role in regulating inflammatory responses, in part through its interplay with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB). Vanin-1 activity can lead to the suppression of PPARγ, a nuclear receptor with well-established anti-inflammatory properties. By inhibiting Vanin-1, this compound can lead to the upregulation and increased activity of PPARγ. Activated PPARγ can, in turn, inhibit the pro-inflammatory NF-κB signaling pathway, resulting in a dampened inflammatory response.

Caption: Vanin-1's influence on inflammatory signaling.

Experimental Protocols

Vanin-1 Enzyme Inhibition Assay (Fluorescent Method)

This protocol is adapted from methodologies used in the discovery and characterization of pyrimidine carboxamide-based Vanin-1 inhibitors.

Materials:

-

Recombinant human Vanin-1 enzyme

-

This compound or other test compounds

-

Fluorescent substrate: pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC)

-

Assay Buffer: 100 mM potassium phosphate, pH 7.5, 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35

-

384-well black microtiter plates

-

Fluorescent plate reader (Excitation: 360 nm, Emission: 440 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted compound solutions to the wells of a 384-well plate.

-

Add 20 µL of recombinant human Vanin-1 (final concentration ~0.6 nM) to each well.

-

Initiate the enzymatic reaction by adding 20 µL of pantothenate-AMC substrate (final concentration ~0.5 µM).

-

Immediately place the plate in a fluorescent plate reader pre-set to 25°C.

-

Monitor the increase in fluorescence intensity over 60 minutes.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Vanin-1 Inhibition Assay

This protocol outlines a general method for assessing the inhibition of Vanin-1 in a cellular context.

Materials:

-

Human intestinal epithelial cell line (e.g., HT-29) or other cells endogenously expressing Vanin-1.

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

Pro-inflammatory stimulus (e.g., TNF-α, LPS).

-

Reagents for endpoint analysis (e.g., ELISA kits for cytokines, reagents for measuring intracellular GSH).

-

96-well cell culture plates.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce an inflammatory response or oxidative stress by adding a pro-inflammatory stimulus (e.g., TNF-α) or an oxidizing agent.

-

Incubate for a further period to allow for the cellular response (e.g., 6-24 hours).

-

Collect the cell culture supernatant and/or lyse the cells.

-

Analyze the collected samples for relevant endpoints:

-

Inflammation: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant using ELISA.

-

Oxidative Stress: Measure intracellular glutathione (GSH) levels in the cell lysates.

-

-

Determine the dose-dependent effect of this compound on the measured endpoints.

Experimental and Logical Workflows

High-Throughput Screening (HTS) Workflow for Vanin-1 Inhibitor Discovery

The discovery of novel enzyme inhibitors like this compound typically follows a structured high-throughput screening cascade.

Caption: A typical workflow for discovering Vanin-1 inhibitors.

Conclusion

This compound is a potent and valuable research tool for investigating the biological roles of Vanin-1. Its function as a competitive inhibitor of pantetheinase activity allows for the targeted modulation of downstream pathways involved in oxidative stress and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies. Further investigation into the therapeutic potential of Vanin-1 inhibition is warranted, with compounds like this compound serving as critical probes in this endeavor.

References

- 1. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vanin 1: Its Physiological Function and Role in Diseases [mdpi.com]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Revealing VNN1: An Emerging and Promising Target for Inflammation and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]

Vanin-1-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of a potent and selective Vanin-1 inhibitor, referred to herein as Vanin-1-IN-2. This name is used as a placeholder for the pyrimidine carboxamide series of inhibitors developed by Pfizer, with a specific focus on the preclinical candidate identified as compound 3 in key publications.[1][2][3] This document details the scientific journey from initial high-throughput screening to the identification of a clinical candidate, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to Vanin-1 as a Therapeutic Target

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity.[4][5] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. While pantothenic acid is a precursor for the essential cofactor Coenzyme A, cysteamine is a potent aminothiol that can influence the cellular redox state. Vanin-1 is highly expressed in the liver, kidneys, and gastrointestinal tract.

Emerging research has implicated Vanin-1 in various pathological processes, particularly those involving inflammation and oxidative stress. Upregulation of Vanin-1 has been observed in inflammatory bowel disease (IBD), such as ulcerative colitis. This has made Vanin-1 an attractive therapeutic target for the development of novel anti-inflammatory agents. The inhibition of Vanin-1 is hypothesized to mitigate inflammation by modulating the downstream effects of its enzymatic products.

Discovery of the Pyrimidine Carboxamide Series

The journey to identify this compound began with a high-throughput screening campaign that identified a diaryl ketone series as initial hits. While a probe from this series helped to build confidence in the therapeutic potential of Vanin-1 inhibition, concerns over the metabolic stability of the ketone moiety prompted further medicinal chemistry efforts.

This led to the successful replacement of the ketone with a pyrimidine carboxamide scaffold. This new series, derived from cyclic secondary amines, demonstrated potent and competitive inhibition of Vanin-1. Extensive characterization using biophysical methods and X-ray crystallography guided the optimization of these compounds.

Through a systematic optimization of potency, physicochemical properties, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, compound 3 was identified as a suitable candidate for preclinical development. Another promising compound from this series, (S)-1, exhibited excellent properties but was ultimately deprioritized due to its propensity to exist as an amorphous solid, whereas compound 2 (the des-methyl analogue of (S)-1) was more readily crystallized and was scaled up for toxicology studies.

Synthesis of this compound (Compound 3)

The synthesis of the pyrimidine carboxamide series of Vanin-1 inhibitors has been described in Pfizer's patents and publications. The following is a representative synthetic route for a key intermediate and the final amide coupling to generate compounds of this class.

Experimental Protocol: Synthesis of a Key Amine Intermediate

A common feature of the advanced inhibitors is a spirocyclic amine moiety. The synthesis of these complex amines is a critical part of the overall synthetic strategy. While the exact synthesis of the specific spiroamine in compound 3 is detailed in the supporting information of the primary publication, a general approach involves multi-step sequences to construct the intricate ring systems.

Experimental Protocol: Amide Bond Formation

The final step in the synthesis of the pyrimidine carboxamide inhibitors typically involves the coupling of a 2-chloropyrimidine-5-carboxylic acid with the desired cyclic secondary amine.

Step 1: Activation of the Carboxylic Acid

To a solution of 2-chloropyrimidine-5-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent is added. Common coupling agents used for this type of transformation include T3P (propylphosphonic anhydride). The reaction is typically run at room temperature.

Step 2: Amide Coupling

The desired cyclic secondary amine (e.g., a spirocyclic amine) is then added to the activated carboxylic acid solution, often in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine to neutralize the acid formed during the reaction. The reaction mixture is stirred at room temperature until completion, which is monitored by a suitable analytical technique like LC-MS.

Step 3: Work-up and Purification

Upon completion, the reaction is quenched with water or an aqueous bicarbonate solution. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to afford the final pyrimidine carboxamide inhibitor.

Biological Activity and Data

The pyrimidine carboxamide series, including the preclinical candidate 3 , has demonstrated potent and selective inhibition of Vanin-1. The biological activity has been characterized at the enzymatic, cellular, and in vivo levels.

Table 1: In Vitro Inhibitory Activity

| Compound | Human Vanin-1 IC50 (nM) |

| 3 | [Data not publicly available in this format] |

| (S)-1 | [Data not publicly available in this format] |

| 2 | [Data not publicly available in this format] |

Note: Specific IC50 values for individual compounds from the primary publications are often presented in ranges or graphical form. For precise values, consulting the source material is recommended.

Experimental Protocol: In Vitro Vanin-1 Inhibition Assay

The inhibitory activity of the compounds against human recombinant VNN1 enzyme can be determined using a fluorescent probe-based assay.

Materials:

-

Human recombinant VNN1 enzyme

-

Fluorescent probe (e.g., PA-AFC)

-

Test compounds

-

Assay buffer (e.g., Tris-HCl buffer at pH 7.4)

-

96-well black plates

Procedure:

-

Dilute the test compounds to various concentrations in the assay buffer.

-

Add a solution of the human recombinant VNN1 enzyme to the wells of a 96-well plate.

-

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorescent probe PA-AFC to each well.

-

Monitor the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Vanin-1 Signaling Pathway

The following diagram illustrates the enzymatic function of Vanin-1 and its role in generating cysteamine, which can influence cellular redox balance.

Caption: Enzymatic activity of Vanin-1 at the cell membrane.

Inhibitor Discovery Workflow

The diagram below outlines the general workflow for the discovery and optimization of Vanin-1 inhibitors.

Caption: Workflow for the discovery of Vanin-1 inhibitors.

Conclusion

The discovery of the pyrimidine carboxamide series of Vanin-1 inhibitors, culminating in the identification of a preclinical candidate, represents a significant advancement in the pursuit of novel treatments for inflammatory diseases. This technical guide has provided a comprehensive overview of the discovery process, synthetic methodologies, and biological evaluation of these promising compounds. The detailed information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Vanin-1 inhibition.

References

- 1. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scite.ai [scite.ai]

- 4. Frontiers | Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis [frontiersin.org]

- 5. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Vanin-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that plays a pivotal role in modulating oxidative stress and inflammatory responses.[1] As a pantetheinase, its primary function is the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[2] This enzymatic activity is crucial in various physiological and pathological processes, making Vanin-1 an attractive therapeutic target for a range of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Vanin-1 inhibitors, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways regulated by Vanin-1.

Structure-Activity Relationship of Vanin-1 Inhibitors

The development of potent and selective Vanin-1 inhibitors is a key focus in harnessing its therapeutic potential. The SAR of these inhibitors reveals critical insights into the chemical moieties essential for effective binding and inhibition. A variety of chemical scaffolds have been explored, from pantetheine analogues to heterocyclic compounds.

Key Inhibitor Classes and their SAR

-

Pyrimidine Carboxamides: This class of inhibitors, which includes Vanin-1-IN-2 , has demonstrated significant potency. The core pyrimidine carboxamide structure serves as a crucial scaffold for interaction with the active site of Vanin-1. Modifications to the peripheral groups have been shown to significantly impact inhibitory activity. For instance, the specific substitutions on the pyrimidine and carboxamide moieties in this compound contribute to its nanomolar efficacy.[4]

-

Pantetheine Analogues: RR6 is a well-characterized competitive and reversible inhibitor of Vanin-1. Its structure mimics the natural substrate, pantetheine, allowing it to bind effectively to the enzyme's active site. The potency of RR6 underscores the importance of the pantetheine backbone for inhibitor design.

-

Derivatives of RR6: Further optimization of the RR6 structure has led to the development of even more potent inhibitors like OMP-7 (also known as Vanin-1-IN-3). OMP-7, which features a trifluoromethoxy group at the para-position of the phenyl ring, exhibits approximately 20 times greater activity than RR6. This highlights the significant influence of aromatic substitutions on the inhibitor's potency.

-

Thiazole Carboxamides: The compound X17 belongs to this class and has shown potent anti-inflammatory and antioxidant effects. The thiazole carboxamide core represents a distinct scaffold that can be further explored for the development of novel Vanin-1 inhibitors.

-

Other Heterocyclic Compounds: PFI-653 (Vanin-1-IN-1) is another potent inhibitor with a distinct heterocyclic structure, demonstrating that diverse chemical frameworks can achieve high-affinity binding to Vanin-1.

Quantitative Data of Vanin-1 Inhibitors

The following table summarizes the inhibitory activities of key Vanin-1 inhibitors against various forms of the enzyme. This data provides a quantitative basis for comparing the potencies of different chemical scaffolds.

| Inhibitor Name | Alias | Chemical Class | Target | IC50 (nM) | Reference |

| This compound | - | Pyrimidine Carboxamide | Vanin-1 | 162 | |

| RR6 | - | Pantetheine Analogue | Recombinant Vanin-1 | 540 | |

| Human Serum Pantetheinase | 40 | ||||

| Bovine Serum Pantetheinase | 41 | ||||

| Rat Serum Pantetheinase | 87 | ||||

| OMP-7 | Vanin-1-IN-3 | RR6 Derivative | Human Serum Vanin-1 | 38 | |

| PFI-653 | Vanin-1-IN-1 | Pyrimidine Carboxamide | Human Recombinant Vanin-1 | 6.85 | |

| Human Plasma Vanin-1 | 9.0 | ||||

| Mouse Recombinant Vanin-1 | 24.5 | ||||

| Mouse Plasma Vanin-1 | 53.4 |

Experimental Protocols

The evaluation of Vanin-1 inhibitors relies on robust and sensitive assays to measure the enzyme's pantetheinase activity. Fluorogenic and bioluminogenic probe-based assays are the most common methods employed.

In Vitro Vanin-1 Activity Assay using a Fluorogenic Substrate

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against recombinant human Vanin-1 using a fluorogenic substrate.

Materials:

-

Recombinant Human Vanin-1 Enzyme

-

Fluorogenic Substrate (e.g., Pantothenate-7-amino-4-methylcoumarin, Pantothenate-AMC)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35)

-

Test Inhibitors dissolved in DMSO

-

384-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant human Vanin-1 enzyme to the desired final concentration (e.g., 0.6 nM) in pre-chilled assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 0.5 µM) in assay buffer.

-

Prepare serial dilutions of the test inhibitors in DMSO.

-

-

Assay Protocol:

-

Add a small volume (e.g., 1 µL) of the diluted test inhibitor or DMSO (for control wells) to the wells of the 384-well plate.

-

Add the diluted Vanin-1 enzyme solution (e.g., 20 µL) to each well.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 20 µL) to each well.

-

The final reaction volume is typically around 41 µL.

-

-

Data Acquisition and Analysis:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., excitation: 360 nm / emission: 440 nm for AMC).

-

Monitor the fluorescence intensity over time (e.g., for 60 minutes) at a constant temperature (e.g., 25°C).

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Vanin-1 Activity Assay using a Bioluminescent Probe

This protocol outlines a method to assess the inhibitory effect of compounds on Vanin-1 activity in a cellular context using a bioluminescent probe.

Materials:

-

Cells expressing Vanin-1 (e.g., HT-29 cells)

-

Bioluminescent Probe (e.g., PA-AL)

-

Cell culture medium and supplements

-

Test Inhibitors dissolved in a vehicle compatible with cell culture

-

96-well white, clear-bottom cell culture plates

-

In vivo imaging system or a luminometer

Procedure:

-

Cell Culture and Plating:

-

Culture the Vanin-1 expressing cells under standard conditions.

-

Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitors in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors.

-

Incubate the cells with the inhibitors for a predetermined period (e.g., 30 minutes) at 37°C.

-

-

Probe Addition and Signal Detection:

-

Prepare a working solution of the bioluminescent probe (e.g., 20 µM PA-AL) in a suitable buffer or medium.

-

Add the probe solution to each well.

-

Immediately measure the bioluminescence signal using an in vivo imaging system or a luminometer. The exposure time will depend on the signal intensity.

-

-

Data Analysis:

-

Quantify the bioluminescence intensity for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Vanin-1 is implicated in several critical signaling pathways that link metabolic processes to inflammation and oxidative stress. Understanding these pathways is essential for elucidating the mechanism of action of Vanin-1 inhibitors.

Vanin-1 Metabolic Pathway and its Impact on Glutathione Homeostasis

Vanin-1's enzymatic activity directly influences the cellular redox state by modulating the levels of glutathione (GSH), a major cellular antioxidant.

Caption: Vanin-1 hydrolyzes pantetheine, impacting glutathione levels and oxidative stress.

Vanin-1, NF-κB, and PPARγ Signaling Crosstalk in Inflammation

Vanin-1 expression and activity are intertwined with key inflammatory signaling pathways, including the NF-κB and PPARγ pathways.

Caption: Vanin-1 modulates inflammatory responses through NF-κB and PPARγ pathways.

Experimental Workflow for Vanin-1 Inhibitor Screening

The process of identifying and characterizing new Vanin-1 inhibitors typically follows a structured workflow, from initial high-throughput screening to in vivo validation.

References

The Role of Vanin-1 in Inflammatory Diseases: A Technical Guide for Researchers

Abstract

Vascular Non-Inflammatory Molecule-1 (Vanin-1 or VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a critical, yet complex, role in the landscape of inflammatory diseases.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[3][4][5] This enzymatic function positions Vanin-1 at the crossroads of metabolism and oxidative stress, directly influencing tissue responses to inflammatory stimuli. Emerging evidence highlights a predominantly pro-inflammatory role for Vanin-1, particularly in the gut and skin, by modulating glutathione (GSH) homeostasis and antagonizing the anti-inflammatory activity of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Upregulation of Vanin-1 has been documented in several human inflammatory conditions, including Inflammatory Bowel Disease (IBD) and psoriasis, making it a promising biomarker and a potential therapeutic target. This guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and quantitative data related to Vanin-1's function in inflammatory diseases, along with detailed experimental protocols for its study.

Core Function and Enzymatic Pathway of Vanin-1

Vanin-1 is highly expressed on epithelial cells in organs such as the intestine, kidney, and liver. Its primary recognized function is its pantetheinase activity. The enzyme anchors to the cell surface via a GPI moiety and acts on extracellular pantetheine.

The core enzymatic reaction is the hydrolysis of pantetheine to yield two key products:

-

Pantothenic Acid (Vitamin B5): A precursor for the synthesis of Coenzyme A (CoA), which is essential for numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.

-

Cysteamine: A potent aminothiol that directly influences the cellular redox environment.

Key Signaling Pathways in Inflammation

Vanin-1's influence on inflammation is not direct but is mediated by its enzymatic products and their downstream effects on critical regulatory pathways. The primary mechanisms involve the modulation of cellular redox balance and the antagonism of nuclear receptor signaling.

The Vanin-1/Cysteamine/GSH Axis and Oxidative Stress

The production of cysteamine by Vanin-1 is a key event in regulating tissue oxidative stress. In Vanin-1 deficient mice, the absence of cysteamine leads to enhanced activity of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis. This results in elevated endogenous GSH stores, the most abundant cellular antioxidant. Consequently, Vanin-1 knockout mice exhibit significant resistance to oxidative injury and display reduced tissue inflammation in response to systemic oxidative stress. Conversely, the presence and activity of Vanin-1 can deplete GSH stores through cysteamine, making tissues more susceptible to oxidative damage and promoting a pro-inflammatory environment.

Antagonism of PPAR-γ: Licensing Inflammation

A pivotal pro-inflammatory mechanism of Vanin-1 involves its antagonism of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties. Studies have shown that Vanin-1 prevents the nuclear translocation of PPAR-γ in intestinal epithelial cells. By sequestering PPAR-γ from the nucleus, Vanin-1 effectively removes a critical brake on inflammatory gene expression. This "licenses" the production of inflammatory mediators, such as cytokines and chemokines, upon cellular stress. This mechanism is central to its role in colitis, where Vanin-1 deficiency is protective; a phenotype that can be reversed by the administration of a PPAR-γ antagonist.

References

Vanin-1-IN-2 and its Impact on Cysteamine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, playing a crucial role in regulating tissue responses to stress.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and the aminothiol cysteamine.[1][3] This enzymatic activity is the primary source of free cysteamine in tissues.[3] Cysteamine is a biologically active molecule that can modulate cellular redox homeostasis, notably by inhibiting the activity of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in the synthesis of the major cellular antioxidant, glutathione (GSH). Consequently, inhibition of Vanin-1 is a promising therapeutic strategy for conditions associated with oxidative stress and inflammation. This technical guide provides an in-depth overview of the effects of Vanin-1 inhibition, with a focus on the pyrimidine carboxamide inhibitor Vanin-1-IN-2, on cysteamine levels and associated downstream pathways.

This compound: A Potent Inhibitor of Vanin-1

This compound is a potent inhibitor of Vanin-1, belonging to a series of pyrimidine carboxamides. While specific data on this compound's direct in vivo effect on cysteamine levels are not publicly available, its potent enzymatic inhibition strongly suggests a significant reduction in cysteamine production. A closely related compound from the same chemical series has demonstrated efficacy in a mouse model of colitis, a condition where the Vanin-1/cysteamine pathway is implicated.

Quantitative Data on Vanin-1 Inhibition

The inhibitory potential of this compound and a related pyrimidine carboxamide are summarized below.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | Human Vanin-1 | 162 | Biochemical Assay | |

| Compound 3 (Pyrimidine Carboxamide Series) | Human Vanin-1 | 3.4 | Biochemical Assay | |

| Compound 3 (Pyrimidine Carboxamide Series) | Mouse Vanin-1 | 1.5 | Biochemical Assay |

The Vanin-1 Signaling Pathway and the Role of Inhibition

The enzymatic activity of Vanin-1 is a critical control point for cellular cysteamine levels, which in turn influences the glutathione-mediated antioxidant defense system. Inhibition of Vanin-1 is hypothesized to block the production of cysteamine, thereby preventing the inhibition of γ-GCS and leading to increased GSH stores and enhanced resistance to oxidative stress.

Experimental Protocols

Pantetheinase Activity Assay

This protocol is adapted from a method used for the in vitro characterization of Vanin-1 inhibitors.

Materials:

-

Recombinant human or mouse Vanin-1

-

Vanin-1 inhibitor (e.g., this compound) dissolved in DMSO

-

Pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) substrate

-

Reaction Buffer: 100 mM potassium phosphate (pH 7.5), 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35

-

384-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the Vanin-1 inhibitor in DMSO.

-

Add 1 µL of the inhibitor solution to each well of a 384-well plate.

-

Add 20 µL of Vanin-1 solution to each well (final concentration of 0.6 nM for human and 20–50 nM for murine Vanin-1).

-

Initiate the enzymatic reaction by adding 20 µL of pantothenate-AMC substrate (final concentration of 0.5 µM for human and 2.5 µM for murine Vanin-1).

-

Immediately place the plate in a fluorescence plate reader pre-set to 25°C.

-

Monitor the change in fluorescence over time (excitation: 360 nm / emission: 440 nm) for 60 minutes.

-

Calculate the rate of reaction and determine the IC50 of the inhibitor.

Measurement of Cysteamine Levels in Tissues

This protocol is based on HPLC with electrochemical detection, a sensitive method for quantifying thiols in biological samples.

Materials:

-

Tissue samples

-

Homogenization buffer

-

Tributylphosphine (for reduction of disulfides)

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

Cysteamine standards

Procedure:

-

Rapidly excise and freeze tissues in liquid nitrogen to prevent post-mortem production of cysteamine.

-

Homogenize the frozen tissue in an appropriate buffer on ice.

-

To measure total cyst(e)amine, treat the homogenate with tributylphosphine to reduce any cystamine to cysteamine.

-

Centrifuge the homogenate to pellet cellular debris.

-

Filter the supernatant.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the thiols on a reversed-phase column using an appropriate mobile phase.

-

Detect cysteamine using an electrochemical detector.

-

Quantify the cysteamine concentration by comparing the peak area to a standard curve generated with known concentrations of cysteamine.

Glutamate-Cysteine Ligase (GCL) Activity Assay

This assay measures the activity of the rate-limiting enzyme in GSH synthesis, which is indirectly affected by cysteamine levels.

Materials:

-

Cell or tissue lysates

-

GCL reaction buffer containing L-glutamate and L-cysteine

-

HPLC system with electrochemical detection

-

γ-glutamylcysteine (γ-GC) standards

Procedure:

-

Prepare cell or tissue lysates in a suitable buffer.

-

Determine the protein concentration of the lysates.

-

Incubate a known amount of protein with the GCL reaction buffer for a defined period at 37°C.

-

Stop the reaction by adding a quenching agent (e.g., sulfosalicylic acid).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC with electrochemical detection to quantify the amount of γ-GC produced.

-

Calculate the GCL activity as nmol of γ-GC synthesized per minute per mg of protein.

In Vivo Efficacy Assessment Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a Vanin-1 inhibitor in a preclinical model of disease, such as colitis.

Conclusion

This compound is a potent inhibitor of Vanin-1, and its mechanism of action strongly suggests that it will effectively reduce the production of cysteamine in tissues. While direct quantitative data on the effect of this compound on cysteamine levels are not yet in the public domain, the established link between Vanin-1 activity and cysteamine production, coupled with the demonstrated in vivo efficacy of related compounds, provides a strong rationale for its use in research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of Vanin-1 inhibitors on their target and downstream biological pathways. Further investigation into the in vivo pharmacodynamics of this compound will be crucial to fully elucidate its therapeutic potential.

References

- 1. Optimization and application of glutamate cysteine ligase measurement in wildlife species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanin-1 licenses inflammatory mediator production by gut epithelial cells and controls colitis by antagonizing peroxisome proliferator-activated receptor γ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Vanin-1 and Catalytic Products in Liver During Normal and Oxidative Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanin-1-IN-2 and its Effect on Glutathione Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanin-1 (VNN1) is a glycosylphosphatidylinositol (GPI)-anchored pantetheinase that plays a significant role in regulating oxidative stress.[1] Its enzymatic activity hydrolyzes pantetheine into pantothenic acid and cysteamine.[1] The subsequent oxidation of cysteamine to cystamine leads to the inhibition of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of the primary endogenous antioxidant, glutathione (GSH).[2] Consequently, inhibition of Vanin-1 is a promising therapeutic strategy for conditions associated with oxidative stress. This technical guide provides an in-depth overview of the pyrimidine carboxamide Vanin-1 inhibitor, Vanin-1-IN-2, and its impact on glutathione metabolism. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated biochemical pathways and workflows.

Introduction to Vanin-1 and its Role in Glutathione Metabolism

Vanin-1 is a key regulator of tissue redox homeostasis.[2] As a pantetheinase, it cleaves pantetheine to produce pantothenic acid (Vitamin B5) and cysteamine.[1] While pantothenic acid is a precursor for Coenzyme A, cysteamine is readily oxidized to its disulfide form, cystamine. Cystamine, in turn, inhibits γ-glutamylcysteine synthetase (γ-GCS), which catalyzes the first and rate-limiting step in the de novo synthesis of glutathione. This inhibition of GSH synthesis can lead to a depletion of cellular glutathione stores, rendering cells more susceptible to oxidative damage. Therefore, the activity of Vanin-1 is intrinsically linked to the cellular capacity to counteract oxidative stress.

Studies involving Vanin-1 knockout mice have demonstrated that the absence of Vanin-1 activity leads to increased γ-GCS activity and elevated glutathione stores, resulting in tissue resistance to oxidative injury. This foundational knowledge has spurred the development of pharmacological inhibitors of Vanin-1, such as this compound, with the aim of bolstering the endogenous antioxidant defense system.

This compound: A Pyrimidine Carboxamide Inhibitor

This compound belongs to a series of pyrimidine carboxamides designed as potent and selective inhibitors of Vanin-1. A compound from this series, described as a potent tool for in vitro and in vivo studies, has been characterized with a nanomolar inhibitory potency.

Quantitative Data

The following tables summarize the available quantitative data for a representative pyrimidine carboxamide Vanin-1 inhibitor, which provides a strong indication of the expected activity of this compound.

Table 1: Inhibitory Potency of a Pyrimidine Carboxamide Vanin-1 Inhibitor

| Target | IC50 (nM) |

| Human Vanin-1 | 3.4 |

| Mouse Vanin-1 | 1.5 |

| Data sourced from a study on a closely related pyrimidine carboxamide Vanin-1 inhibitor. |

Table 2: Effect of a Pyrimidine Carboxamide Vanin-1 Inhibitor on Cellular Glutathione Levels

| Cell Line | Treatment | Outcome |

| Human Renal Proximal Tubular Epithelial Cells (RPTECs) | Oxidative Stress (Hydrogen Peroxide or Menadione) + Vanin-1 Inhibitor | No significant change in the GSH/GSSG ratio compared to oxidative stress alone. |

| This particular study did not observe a protective effect on the GSH/GSSG ratio in their specific experimental model of acute kidney injury. |

It is important to note that while the direct inhibition of Vanin-1 by this class of compounds is potent, the downstream effect on glutathione levels can be context-dependent and may vary based on the specific cell type and the nature of the oxidative challenge. For instance, a different class of Vanin-1 inhibitors, thiazole carboxamides, has been shown to elevate colonic glutathione reserves in a mouse model of colitis, demonstrating the potential for Vanin-1 inhibitors to modulate glutathione metabolism in disease states.

Signaling Pathways and Experimental Workflows

Vanin-1 Signaling Pathway in Glutathione Metabolism

The following diagram illustrates the established mechanism by which Vanin-1 influences glutathione synthesis.

Caption: Vanin-1's role in glutathione metabolism.

Experimental Workflow for Assessing Vanin-1 Inhibition

This diagram outlines a typical workflow for evaluating the efficacy of a Vanin-1 inhibitor like this compound.

Caption: Workflow for Vanin-1 inhibitor evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effect on glutathione metabolism, adapted from published literature.

In Vitro Vanin-1 Activity Assay

This protocol is used to determine the IC50 of an inhibitor against recombinant Vanin-1.

-

Materials:

-

Recombinant human or mouse Vanin-1 enzyme

-

This compound (or other inhibitor) dissolved in DMSO

-

Pantothenate-AMC fluorescent substrate

-

Reaction buffer: 100 mM potassium phosphate (pH 7.5), 0.5 mM DTT, 0.01% BSA, 0.0025% Brij-35

-

384-well black microtiter plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the inhibitor dilutions to the wells of a 384-well plate.

-

Add 20 µL of Vanin-1 enzyme solution to each well (final concentration will depend on the enzyme batch, e.g., 0.6 nM for human Vanin-1).

-

Initiate the enzymatic reaction by adding 20 µL of the pantothenate-AMC substrate (final concentration e.g., 0.5 µM for human Vanin-1).

-

The total reaction volume should be 41 µL.

-

Immediately measure the fluorescence kinetics over 60 minutes at 25°C using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Glutathione (GSH/GSSG) Assay

This protocol measures the ratio of reduced to oxidized glutathione in cultured cells.

-

Materials:

-

Cultured cells (e.g., human renal proximal tubular epithelial cells - RPTECs)

-

This compound

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, menadione)

-

GSH/GSSG-Glo™ Assay kit (Promega) or similar

-

96-well cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Induce oxidative stress by adding an appropriate concentration of hydrogen peroxide or menadione for a defined duration (e.g., 1 hour).

-

Following treatment, lyse the cells and perform the GSH/GSSG assay according to the manufacturer's instructions. This typically involves two steps:

-

Measurement of total glutathione (GSH + GSSG).

-

Measurement of oxidized glutathione (GSSG) after quenching the free GSH.

-

-

Measure the luminescence using a plate reader.

-

Calculate the concentrations of total GSH and GSSG from a standard curve.

-

Determine the amount of reduced GSH by subtracting the GSSG from the total GSH.

-

Calculate the GSH/GSSG ratio for each treatment condition.

-

Conclusion

This compound, as a representative of the pyrimidine carboxamide class of inhibitors, demonstrates high potency against Vanin-1. The inhibition of this enzyme is a rational approach to enhance cellular glutathione levels and thereby protect against oxidative stress. While the direct in vitro inhibition is well-established, the in-cell and in vivo effects on glutathione metabolism can be influenced by the specific biological context. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other Vanin-1 inhibitors in various models of disease driven by oxidative stress. Further research is warranted to fully elucidate the therapeutic potential of modulating the Vanin-1/glutathione axis.

References

Vanin-1 Expression: A Comprehensive Technical Guide for Researchers

An In-depth Review of Vanin-1 Expression Across Diverse Cell Types, its Regulatory Mechanisms, and Associated Signaling Pathways.

Introduction

Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, plays a pivotal role in various physiological and pathological processes. Functioning as a pantetheinase, VNN1 catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzymatic activity positions Vanin-1 at the crossroads of coenzyme A metabolism and cellular redox homeostasis, primarily through the regulation of glutathione (GSH) synthesis.[1] Its expression is dynamically regulated in numerous tissues and cell types, and its dysregulation is implicated in a spectrum of inflammatory and metabolic diseases. This technical guide provides a detailed overview of Vanin-1 expression in different cell types, the experimental methodologies to assess its expression, and the key signaling pathways it modulates.

Vanin-1 Expression in Different Cell and Tissue Types

Vanin-1 exhibits a broad but distinct expression pattern across various human tissues and cell types. Both mRNA and protein expression data confirm its presence in epithelial cells, hepatocytes, kidney proximal tubular cells, and various immune cells.

Quantitative mRNA Expression of Vanin-1

The following table summarizes the mRNA expression levels of VNN1 in various human tissues, as reported by the Human Protein Atlas, combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project. The expression is reported in normalized Transcripts Per Million (nTPM).

| Tissue | nTPM (HPA + GTEx)[2] |

| Gallbladder | 179.9 |

| Small intestine | 147.7 |

| Liver | 105.8 |

| Kidney | 85.5 |

| Duodenum | 76.4 |

| Colon | 49.8 |

| Spleen | 25.7 |

| Bone marrow | 16.9 |

| Appendix | 14.8 |

| Lung | 8.7 |

| Stomach | 8.3 |

| Lymph node | 7.9 |

| Adipose tissue | 4.3 |

| Heart muscle | 0.8 |

| Brain | 0.1 |

Protein Expression of Vanin-1

Qualitative and semi-quantitative proteomics data from various sources indicate the protein expression of Vanin-1 in several cell types.

| Tissue/Cell Type | Expression Level | Key References |

| Liver (Hepatocytes) | High, particularly in centrilobular hepatocytes | [1][3] |

| Kidney (Proximal Tubular Cells) | High, expressed on the brush borders | |

| Intestine (Enterocytes) | High, mainly at the brush border | |

| Spleen | Moderate | |

| Blood Cells | Present in monocytes, neutrophils, and lymphocytes | |

| Thymus | Expressed by perivascular stromal cells |

Signaling Pathways Involving Vanin-1

Vanin-1 is intricately involved in several signaling pathways that govern cellular metabolism, oxidative stress, and inflammation.

Vanin-1 Enzymatic Activity and Glutathione Homeostasis

The primary function of Vanin-1 is its pantetheinase activity, which leads to the production of cysteamine. Cysteamine can be oxidized to cystamine, which in turn inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis. This regulation of GSH levels is a critical mechanism by which Vanin-1 influences cellular redox status and the response to oxidative stress.

Transcriptional Regulation of Vanin-1

The expression of the VNN1 gene is regulated by several transcription factors, linking it to metabolic and inflammatory signaling.

-

PPAR-α: Peroxisome proliferator-activated receptor alpha (PPAR-α) is a key regulator of lipid metabolism. The VNN1 gene is a direct target of PPAR-α, and its expression is induced by PPAR-α agonists. Functional Peroxisome Proliferator Response Elements (PPREs) have been identified in the VNN1 promoter.

-

PGC-1α and HNF-4α: In the liver, the transcription of VNN1 is synergistically activated by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and hepatocyte nuclear factor 4-alpha (HNF-4α). This links VNN1 expression to hepatic gluconeogenesis.

Vanin-1 and Inflammatory Signaling

Vanin-1 is also implicated in the modulation of key inflammatory pathways, including the NF-κB and Akt signaling pathways.

-

NF-κB Pathway: Vanin-1 can influence the activity of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation. In some contexts, VNN1 expression is associated with increased NF-κB activation and the production of pro-inflammatory cytokines.

-

Akt Pathway: Vanin-1 has been shown to regulate the Akt signaling pathway. In the context of hepatic gluconeogenesis, VNN1-mediated effects are associated with the regulation of Akt phosphorylation.

Experimental Protocols for Vanin-1 Expression Analysis

Accurate quantification of Vanin-1 expression is crucial for understanding its role in biological processes. The following sections provide detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for VNN1 mRNA Expression

This protocol describes the relative quantification of VNN1 mRNA from cultured cells or tissues.

Workflow:

Methodology:

-

RNA Extraction:

-

Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., containing guanidinium isothiocyanate).

-

Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

The reaction is typically carried out at 42-50°C for 30-60 minutes, followed by inactivation of the reverse transcriptase at 70-85°C for 5-15 minutes.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing:

-

SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

-

Forward and reverse primers for human VNN1 (e.g., designed to span an intron-exon boundary to avoid amplification of genomic DNA).

-

Diluted cDNA template.

-

Nuclease-free water.

-

-

Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR system with cycling conditions typically including:

-

Initial denaturation (e.g., 95°C for 5-10 minutes).

-

40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

-

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for VNN1 and the housekeeping gene in each sample.

-

Calculate the relative expression of VNN1 using the ΔΔCt method.

-

Western Blotting for Vanin-1 Protein Detection

This protocol outlines the detection of Vanin-1 protein in cell lysates or tissue homogenates.

Workflow:

Methodology:

-

Sample Preparation:

-

Prepare protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Vanin-1 diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate (e.g., ECL) and detect the signal using an imaging system or X-ray film.

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

-

Immunohistochemistry (IHC) for Vanin-1 Localization

This protocol describes the visualization of Vanin-1 protein in formalin-fixed, paraffin-embedded tissue sections.

Workflow:

Methodology:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections by incubating in xylene.

-

Rehydrate the sections through a graded series of ethanol solutions and finally in water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by boiling the sections in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

-

Antibody Incubation:

-

Incubate the sections with a primary antibody against Vanin-1 diluted in antibody diluent overnight at 4°C.

-

Wash the sections with PBS or TBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

-

Develop the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

Flow Cytometry for Vanin-1 Expression on Immune Cells

This protocol is for the detection of surface Vanin-1 on peripheral blood mononuclear cells (PBMCs).

Workflow:

References

Vanin-1: A Comprehensive Technical Guide to its Role as a Biomarker for Renal Injury

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanin-1 (VNN1), a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme with pantetheinase activity, is emerging as a critical biomarker for various forms of renal injury.[1][2][3] Predominantly expressed on the brush border of kidney proximal tubular cells, Vanin-1 plays a significant role in modulating oxidative stress and inflammatory responses within the kidney.[4][5] Its enzymatic activity, which catalyzes the hydrolysis of pantetheine into pantothenic acid (a precursor to Coenzyme A) and cysteamine, is central to its pathophysiological function. This guide provides an in-depth technical overview of Vanin-1's core biology, its utility as a biomarker, detailed experimental protocols for its measurement, and a summary of key quantitative findings.

The Core Biology of Vanin-1 in the Kidney

Vanin-1 is intrinsically linked to the cellular redox state. Its product, cysteamine, can be oxidized to cystamine, which in turn inhibits γ-glutamylcysteine synthetase, the rate-limiting enzyme in the synthesis of the primary cellular antioxidant, glutathione (GSH). This mechanism suggests that increased Vanin-1 activity can lead to a depletion of GSH stores, thereby sensitizing renal cells to oxidative damage. This is a crucial aspect of its role in the pathogenesis of kidney diseases.

Signaling Pathway in Oxidative Stress

The primary signaling pathway influenced by Vanin-1 in the context of renal injury is the modulation of oxidative stress. Under conditions of cellular stress or injury, the expression and activity of Vanin-1 can be upregulated. This leads to an increased production of cysteamine and a subsequent decrease in intracellular glutathione levels, creating a pro-oxidative environment that can exacerbate tissue damage.

Vanin-1 as a Biomarker for Different Forms of Renal Injury

Elevated levels of urinary Vanin-1 have been identified as a sensitive and early biomarker for various types of kidney damage.

-

Acute Kidney Injury (AKI): In models of drug-induced AKI, urinary Vanin-1 was detected earlier than other established biomarkers like serum creatinine, Kim-1, and NGAL. This suggests its potential for early diagnosis of nephrotoxicity. In ischemia-reperfusion injury models, urinary Vanin-1 levels were also significantly increased.

-